molecular formula C17H15F3N2O B13002874 3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Katalognummer: B13002874
Molekulargewicht: 320.31 g/mol
InChI-Schlüssel: MZOUVGASVLXEPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound with the molecular formula C17H15F3N2O It is characterized by the presence of an azetidinone ring, a benzyl group, and a trifluoromethyl-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving an appropriate β-lactam precursor.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be added through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzylamine: A related compound with a similar trifluoromethyl-substituted phenyl group.

    (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another compound with trifluoromethyl groups and potential biological activity.

Uniqueness

3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is unique due to its specific combination of structural features, including the azetidinone ring, benzyl group, and trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H15F3N2O

Molekulargewicht

320.31 g/mol

IUPAC-Name

3-amino-1-benzyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)13-8-6-12(7-9-13)15-14(21)16(23)22(15)10-11-4-2-1-3-5-11/h1-9,14-15H,10,21H2

InChI-Schlüssel

MZOUVGASVLXEPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.